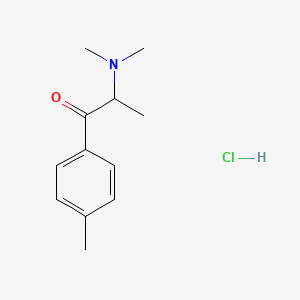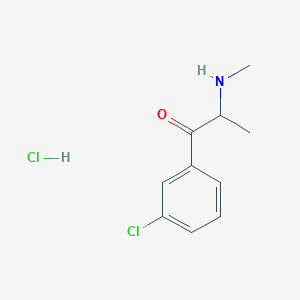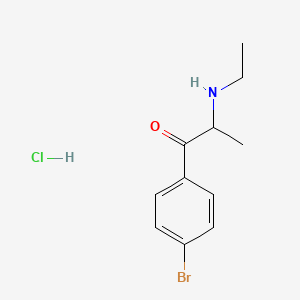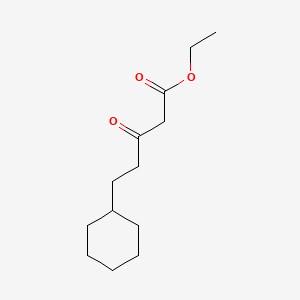![molecular formula C36H34BaCl2N6O10S2 B593373 barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate CAS No. 129212-14-2](/img/structure/B593373.png)
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate is a complex organic compound that belongs to the class of monoazo pigments. These pigments are widely used in various industries due to their vibrant colors and stability. This particular compound is known for its application as a coloring agent in cosmetics, paints, coatings, textiles, and other products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate typically involves the diazotization of 5-chloro-4-methyl-2-aminobenzenesulfonic acid followed by coupling with 1-(((2-methylphenyl)amino)carbonyl)-2-oxopropyl. The resulting azo compound is then treated with barium chloride to form the barium salt. The reaction conditions usually require acidic media and controlled temperatures to ensure the stability of the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration and recrystallization to obtain the desired pigment quality .
Analyse Des Réactions Chimiques
Types of Reactions
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate has several scientific research applications:
Chemistry: Used as a standard pigment in analytical chemistry for studying azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a coloring agent in cosmetics, paints, coatings, textiles, and food packaging.
Mécanisme D'action
The compound exerts its effects primarily through its azo bond, which can undergo cleavage under certain conditions, releasing aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, leading to different biological effects. The sulfonic acid group enhances the compound’s solubility and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt: Another monoazo pigment with similar applications.
Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulphonate: Used in similar industrial applications but differs in its chemical structure and properties.
Uniqueness
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate is unique due to its specific combination of functional groups, which provide distinct chemical and physical properties. Its stability, vibrant color, and compatibility with various industrial applications make it a valuable compound in the field of pigments .
Propriétés
Numéro CAS |
129212-14-2 |
|---|---|
Formule moléculaire |
C36H34BaCl2N6O10S2 |
Poids moléculaire |
983.047 |
Nom IUPAC |
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C18H18ClN3O5S.Ba/c2*1-10-6-4-5-7-14(10)20-18(24)17(12(3)23)22-21-15-8-11(2)13(19)9-16(15)28(25,26)27;/h2*4-9,17H,1-3H3,(H,20,24)(H,25,26,27);/q;;+2/p-2 |
Clé InChI |
IIKPGPXYFMVVRJ-UHFFFAOYSA-L |
SMILES |
CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C(=C2)C)Cl)S(=O)(=O)[O-].CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C(=C2)C)Cl)S(=O)(=O)[O-].[Ba+2] |
Synonymes |
Benzenesulfonic acid, 5-chloro-4-methyl-2-[[1-[ [(2-methylphenyl)amino]carbonyl]-2-oxopropyl]azo] -, barium salt (2:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid](/img/structure/B593290.png)


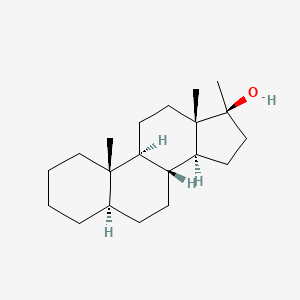
![5-Thiocyanato-1H-benzo[d]imidazole](/img/structure/B593302.png)
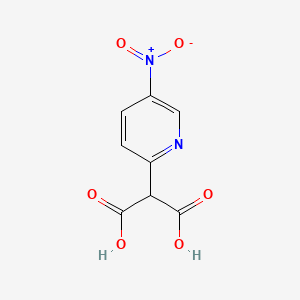
![2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)
